molecular formula C7H7NS B124271 6,7-Dihydrothieno[3,2-c]pyridine CAS No. 107112-93-6

6,7-Dihydrothieno[3,2-c]pyridine

Cat. No. B124271
M. Wt: 137.2 g/mol
InChI Key: NVWLCUBMMDJESN-UHFFFAOYSA-N
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Description

6,7-Dihydrothieno[3,2-c]pyridine is a chemical compound with the molecular formula C7H7NS . It is a key component in the synthesis of clopidogrel bisulfate, a medication used to prevent heart attacks and strokes in high-risk patients .


Synthesis Analysis

The synthesis of 6,7-Dihydrothieno[3,2-c]pyridine derivatives has been described in various studies . For instance, one study describes the synthesis and characterization of 5-acyl-6,7-dihydrothieno[3,2-c]pyridine inhibitors of Hedgehog acyltransferase . The compounds were selected for synthesis based on their high potencies against the enzyme target .


Molecular Structure Analysis

The molecular structure of 6,7-Dihydrothieno[3,2-c]pyridine can be analyzed using various techniques such as NMR spectroscopy . The NMR spectral data indicate different amide conformational ratios between the RU-SKI inhibitors, as has been observed in other 5-acyl-6,7-dihydrothieno[3,2-c]pyridines .


Chemical Reactions Analysis

The chemical reactions involving 6,7-Dihydrothieno[3,2-c]pyridine are complex and can involve multiple steps . For example, in the synthesis of clopidogrel bisulfate, a thienopyridine prodrug, the compound undergoes ester bond hydrolysis, forming a thiolactone, followed by cytochrome P450–mediated metabolism to the active metabolite .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dihydrothieno[3,2-c]pyridine can vary depending on its specific derivative . For example, tert-Butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate has a molecular weight of 239.34, is solid at room temperature, and should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Scientific Research Applications

Synthesis of Novel Derivatives

  • 6,7-Dihydrothieno[3,2-c]pyridine derivatives have been synthesized through reactions with 1,3-dipoles, resulting in novel fused heterocycles. These reactions are stereoselective and yield racemic cis-cycloadducts with a β-lactam ring fused to the thienopyridine core (Milen, Ábrányi‐Balogh, Dancsó, & Keglevich, 2012).
  • Another study synthesized new dihydro[3,2-c][1,2,4]triazolo[4,3-a]pyridines by reacting 4-(methylsulfanyl)-6,7-dihydrothieno[3,2-c]pyridine with acid hydrazides (Ábrányi‐Balogh et al., 2013).

Chemical Properties and Reactions

  • 6,7-Dihydrothieno[3,2-c]pyridines have been used as intermediates in synthesizing other compounds. For instance, cyclisation of 2-(2-thienyl)ethyl isothiocyanate with various reagents led to the formation of 1-methylthio or 1-ethylthio derivatives of 6,7-dihydrothieno[3,2-c]pyridine (Davies et al., 1976).

Applications in Pharmaceutical Research

  • 5-Substituted 7-amino-4,5-tetrahydrothieno[2,3-c]pyridines and 6-substituted 4-amino-6,7-dihydrothieno[3,2-c]pyridines were found to be potent inhibitors of inducible and neuronal nitric oxide synthase, showing potential for pharmaceutical applications (Beaton et al., 2001).

Biological Studies

  • A novel compound, HTPSMQol, synthesized using 6,7-dihydrothieno[3,2-c]pyridine showed higher antimicrobial activity compared to its metal complexes and was comparable with Ciprofloxacin, indicating its potential in antimicrobial treatments (Patel, .. Patel, & S. Patel, 2011).

Safety And Hazards

The safety and hazards associated with 6,7-Dihydrothieno[3,2-c]pyridine also depend on the specific derivative . For instance, tert-Butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate has been classified with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

6,7-dihydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWLCUBMMDJESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544436
Record name 6,7-Dihydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydrothieno[3,2-c]pyridine

CAS RN

107112-93-6
Record name 6,7-Dihydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
241
Citations
T Lanyon-Hogg, N Masumoto, G Bodakh… - Data in Brief, 2016 - Elsevier
In this data article we describe synthetic and characterisation data for four members of the 5-acyl-6,7-dihydrothieno[3,2-c]pyridine (termed “RU-SKI”) class of inhibitors of Hedgehog …
Number of citations: 13 www.sciencedirect.com
M Milen, P Abranyi‐Balogh, A Dancso… - Heteroatom …, 2013 - Wiley Online Library
New thienopyridine derivatives were synthesized by the reaction of 4‐(methylsulfanyl)‐6,7‐dihydrothieno[3,2‐c]pyridine ( 5 ) with amino acids. The use of β‐amino acids led to …
Number of citations: 7 onlinelibrary.wiley.com
JN Sangshetti, AS Zambare… - Mini Reviews in …, 2014 - ingentaconnect.com
4,5,6,7-Tetrahydrothieno pyridine is an important class of heterocyclic nucleus. Various 4,5,6,7-tetrahydrothieno pyridine derivatives have been synthesized and evaluated for various …
Number of citations: 17 www.ingentaconnect.com
P Madsen, JM Lundbeck, P Jakobsen… - Bioorganic & medicinal …, 2000 - Elsevier
The discovery of the first class of potent glucose-6-phosphatase catalytic site inhibitors, substituted 4,5,6,7-tetrahydrothieno[3,2-c]- and -[2,3-c]pyridines, is described. Optimisation of this …
Number of citations: 38 www.sciencedirect.com
M OHKUBO, A KUNO, K KATSUYA, Y UEDA… - Chemical and …, 1996 - jstage.jst.go.jp
Novel 4, 5, 6, 7-tetrahydrothieno [3, 2-c] pyridines, 1-thienyl-1, 2, 3, 4-tetrahydroisoquinolines and related compounds, in which the benzene rings of (+)-1 (FR115427) were replaced …
Number of citations: 11 www.jstage.jst.go.jp
JN Sangshetti, RI Shaikh, FAK Khan, RH Patil… - Bioorganic & medicinal …, 2014 - Elsevier
A series of N′-substitutedbenzylidene-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetohydrazide derivatives is synthesized and evaluated for antileishmanial activity against …
Number of citations: 39 www.sciencedirect.com
T Lanyon-Hogg, M Ritzefeld, N Masumoto… - The Journal of …, 2015 - ACS Publications
2-Substituted N-acyl-piperidine is a widespread and important structural motif, found in approximately 500 currently available structures, and present in nearly 30 pharmaceutically …
Number of citations: 21 pubs.acs.org
JN Sangshetti, FAK Khan, RS Chouthe… - Chinese Chemical …, 2014 - Elsevier
A novel series of 5-((5-substituted-1H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines 5(a–i) has been synthesized from thienopyridine hydrazide, substituted aromatic …
Number of citations: 60 www.sciencedirect.com
I Szatmári, P Barta, A Csámpai, F Fülöp - Tetrahedron, 2017 - Elsevier
New naphth[1,3]oxazino-benzazepines and -thienopyridines were synthesized using a modified Mannich-type synthetic pathway by the reaction of 4,5-dihydro-3H-benz[c]azepine or 6,7…
Number of citations: 12 www.sciencedirect.com
SB Bhalekar, SN Shelke - Chemistry & Biodiversity, 2019 - Wiley Online Library
A series of analogs containing tetrahydrothieno[3,2‐c]pyridine‐2‐carboxamide as a building block with numerous alicyclic and aromatic amines were synthesized. All analogs were …
Number of citations: 1 onlinelibrary.wiley.com

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